molecular formula C30H46O6 B1665215 Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))- CAS No. 122535-46-0

Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-

Cat. No. B1665215
M. Wt: 502.7 g/mol
InChI Key: PGDQFMJGCJTDBU-XKRAMSRFSA-N
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Description

Aleurodiscal is an an antifungal sesterterpenoid.

Scientific Research Applications

Synthesis and Psychopharmacologic Investigations

Research into the synthesis of benzomorphan analogs with structures related to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde has been conducted. These studies involve complex chemical reactions including the addition of beta-alanine derivatives and LiAlH4-reduction, leading to various dihydroxy acetals and aminomethyl-2,6-epoxy-3-benzoxocines. Such studies are pivotal in understanding the psychopharmacological properties of these compounds (Wünsch & Bauschke, 1993).

Asymmetric Diels-Alder Reactions

The application of chiral ruthenium catalysts in asymmetric Diels-Alder reactions of beta-ketoesters with butadienes to produce tetrahydro-1-indanone derivatives has been explored. This method has been used to synthesize complex estrone derivatives, indicating its utility in creating intricate molecular structures (Schotes & Mezzetti, 2010).

Microbiological Degradation Studies

Research has been conducted on the microbiological degradation of bile acids, revealing insights into the metabolism of compounds structurally similar to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde. These studies provide a deeper understanding of microbial interactions with complex organic molecules (Hashimoto & Hayakawa, 1977).

Macrocyclic Compound Synthesis

Research into the synthesis of macrocyclic compounds involving carborane icosahedra linked through various organic groups has been explored. Such studies contribute to our understanding of the creation and manipulation of large, complex molecular structures, potentially similar in complexity to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde (Jiang et al., 1996).

properties

CAS RN

122535-46-0

Product Name

Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(1S,2Z,5S,6S,7S,9E,11S,13R,16S,17S)-2,6,13-trimethyl-16-propan-2-yl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde

InChI

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17-,19-,20-,21+,23+,24-,25+,26-,27-,28+,29-,30+/m0/s1

InChI Key

PGDQFMJGCJTDBU-XKRAMSRFSA-N

Isomeric SMILES

C[C@H]1[C@@H]/2C/C=C(\[C@H]3C[C@]4(CC[C@H]([C@@H]4C[C@@H]3/C(=C2/C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C)C(C)C)C)/C=O

SMILES

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O

Canonical SMILES

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aleurodiscal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
Reactant of Route 2
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
Reactant of Route 3
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
Reactant of Route 4
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
Reactant of Route 5
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
Reactant of Route 6
Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-

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